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molecular formula C14H9ClO B8732469 2-Chloroanthrone

2-Chloroanthrone

Cat. No. B8732469
M. Wt: 228.67 g/mol
InChI Key: DZJUUOUBBLVXSV-UHFFFAOYSA-N
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Patent
US04792551

Procedure details

Tin powder (100 g) and 2-chloroanthraquinone (70 g) were refluxed in acetic acid (500 ml) while concentrated hydrochloric acid (130 ml) was added over a period of 3 hours. The solution was cooled and the product was separated by filtration, and then chromatographed on silica gel, eluting with benzene:ether, so as to afford 2-chloroanthrone and 3-chloroanthrone.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn].[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:18])[C:5]=2[CH:4]=1.Cl>C(O)(=O)C>[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:18])[C:5]=2[CH:4]=1.[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[C:12]3[C:7]([CH2:6][C:5]=2[CH:4]=1)=[CH:8][CH:9]=[CH:10][CH:11]=3 |^3:0|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Sn]
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the product was separated by filtration
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(C3=CC=CC=C3CC2C=C1)=O
Name
Type
product
Smiles
ClC=1C=CC=2C(C3=CC=CC=C3CC2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04792551

Procedure details

Tin powder (100 g) and 2-chloroanthraquinone (70 g) were refluxed in acetic acid (500 ml) while concentrated hydrochloric acid (130 ml) was added over a period of 3 hours. The solution was cooled and the product was separated by filtration, and then chromatographed on silica gel, eluting with benzene:ether, so as to afford 2-chloroanthrone and 3-chloroanthrone.
Name
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn].[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:18])[C:5]=2[CH:4]=1.Cl>C(O)(=O)C>[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[CH2:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:18])[C:5]=2[CH:4]=1.[Cl:2][C:3]1[CH:16]=[CH:15][C:14]2[C:13](=[O:17])[C:12]3[C:7]([CH2:6][C:5]=2[CH:4]=1)=[CH:8][CH:9]=[CH:10][CH:11]=3 |^3:0|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Sn]
Name
Quantity
70 g
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Name
Quantity
130 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over a period of 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the product was separated by filtration
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluting with benzene

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=2C(C3=CC=CC=C3CC2C=C1)=O
Name
Type
product
Smiles
ClC=1C=CC=2C(C3=CC=CC=C3CC2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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